![molecular formula C14H15FN4O2 B2896573 N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 2034414-27-0](/img/structure/B2896573.png)
N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures to the one you mentioned often belong to the class of organic compounds known as heterocyclic compounds, which contain one or more rings that have at least one atom (such as sulfur, oxygen, or nitrogen) that is not a carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the heterocyclic ring and the introduction of various functional groups . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research into pyridonecarboxylic acids and their derivatives, similar in structure to the compound , has highlighted their significant antibacterial properties. These studies focus on the synthesis and evaluation of such compounds for their effectiveness against various bacterial strains, demonstrating their potential as powerful antibacterial agents (Egawa et al., 1984).
Analgesic Properties
Modifications to the pyridine moiety of N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide have been explored to enhance analgesic properties. Studies involve the displacement of methyl groups and have found certain modifications to significantly increase biological activity, recommending further investigation into their potential as novel analgesics (Ukrainets et al., 2015).
Cancer Research
The synthesis of derivatives and their potential use as cancer tyrosine kinase imaging agents in PET scans demonstrates another vital area of research. These studies aim to develop more effective diagnostic tools for cancer detection and monitoring, with some compounds showing promise in preclinical evaluations (Wang et al., 2005).
Cytotoxic Activity
Research into the cytotoxic activities of novel pyrazolopyrimidines and related Schiff bases against various human cancer cell lines highlights the therapeutic potential of these compounds. Such studies are crucial for the development of new anticancer drugs, with several compounds showing significant activity against colon, lung, breast, and liver cancer cells (Hassan et al., 2015).
Synthesis and Evaluation Techniques
Studies also delve into novel synthesis methods and evaluation techniques for these compounds, demonstrating the versatility and broad applicability of this class of compounds in scientific research. These include innovative synthesis routes, structural analysis through crystallography, and the exploration of their fluorescence characteristics for potential applications in bioimaging and diagnostics (Ebrahimpour et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-ethyl-13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-2-16-14(21)18-6-5-11-10(8-18)13(20)19-7-9(15)3-4-12(19)17-11/h3-4,7H,2,5-6,8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQGPINGGMRJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.